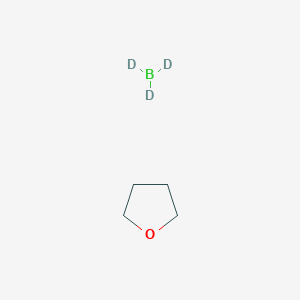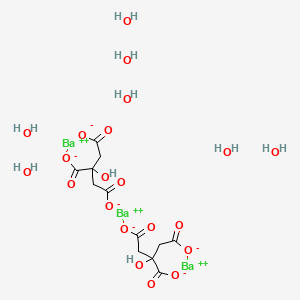
Tri-barium dicitrate heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-barium dicitrate heptahydrate is a chemical compound with the molecular formula C12H24Ba3O21 and a molecular weight of 916.29 g/mol . It is also known as citric acid barium salt heptahydrate. This compound is a white powder that is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-barium dicitrate heptahydrate can be synthesized through the reaction of barium carbonate or barium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding barium carbonate or barium hydroxide while stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-barium dicitrate heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different barium compounds.
Reduction: It can be reduced to form lower oxidation state barium compounds.
Substitution: It can participate in substitution reactions where the citrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce barium sulfate or barium oxide, while substitution reactions may yield various barium salts with different ligands .
Wissenschaftliche Forschungsanwendungen
Tri-barium dicitrate heptahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biological studies to investigate the effects of barium on biological systems.
Medicine: It is used in medical research to study the pharmacological effects of barium compounds.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of tri-barium dicitrate heptahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The citrate ligands can chelate metal ions, affecting their availability and activity in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium citrate tribasic heptahydrate
- Barium citrate tribasic
- Citric acid barium salt
Uniqueness
Tri-barium dicitrate heptahydrate is unique due to its specific molecular structure and hydration state, which confer distinct physical and chemical properties. Compared to other barium citrate compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C12H24Ba3O21 |
|---|---|
Molekulargewicht |
916.3 g/mol |
IUPAC-Name |
barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate |
InChI |
InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6 |
InChI-Schlüssel |
LBYFZIZBHOKEJA-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


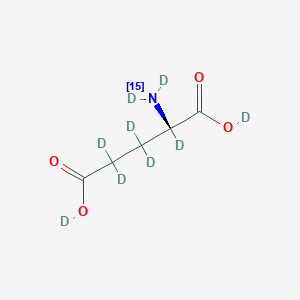

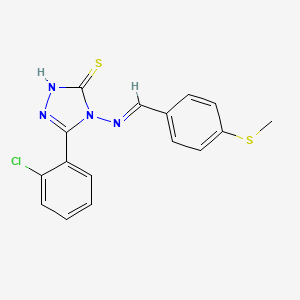
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)

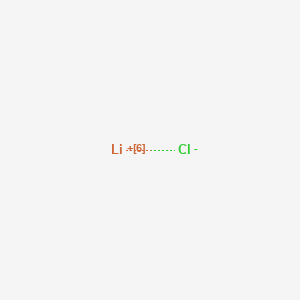


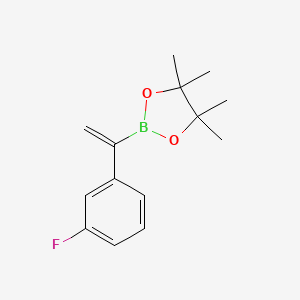
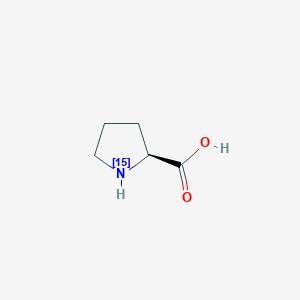

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
